Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, as well as an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves bromination of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the pyrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-bromo-1-(3-chloro-4-ethylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl ester group, makes it a versatile compound for various applications.
Biological Activity
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS No. 1399663-13-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrClN2O2, with a molecular weight of 305.58 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the bromination of the corresponding pyrazole derivative followed by esterification. Recent advancements in synthetic methodologies have improved yields and reduced costs, making it more accessible for research purposes .
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:
The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the Aurora-A kinase pathway .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
These findings suggest that this compound could be a viable candidate for developing new anti-inflammatory medications.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Antitumor Activity : A study involving various pyrazole derivatives indicated that those with halogen substituents exhibited enhanced cytotoxicity against breast and liver cancer cell lines, suggesting a structure-activity relationship that could inform future drug design .
- Inflammation Model : In vivo models demonstrated that certain pyrazole compounds significantly reduced edema in inflammatory conditions, showcasing their potential as anti-inflammatory agents superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
Molecular Formula |
C13H12BrClN2O2 |
---|---|
Molecular Weight |
343.60 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrClN2O2/c1-3-19-13(18)10-7-16-17(12(10)14)9-5-4-8(2)11(15)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
UXWOPLISDGEIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)Cl)Br |
Origin of Product |
United States |
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